An In-depth Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
An In-depth Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably as the pharmacophoric core of a critical class of synthetic antibiotics.[1][2] These agents exhibit a unique mechanism of action, targeting the initiation phase of bacterial protein synthesis, which allows them to combat multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a key derivative within this class. Its structure combines the essential oxazolidinone ring with a functionalized aromatic substituent. The presence of the meta-hydroxyl group on the phenyl ring not only influences the molecule's physicochemical properties but also serves as a crucial synthetic handle for the development of next-generation therapeutics and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, offering field-proven insights for its application in research and drug development.
Core Chemical and Physical Properties
The fundamental properties of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one are summarized below. This data provides the foundational knowledge for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₃ | [3][4] |
| Molecular Weight | 179.17 g/mol | [3] |
| CAS Number | 1038713-37-9 | [4][5] |
| Appearance | Typically an off-white or white solid | General knowledge |
| Purity | Commercially available at >95% | [4] |
| SMILES | O=C1OCCN1c1cccc(O)c1 | [3] |
| InChI | InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | [3] |
| InChIKey | XDXLLMFKYCZHIB-UHFFFAOYSA-N | [3] |
Spectroscopic Profile: Characterization and Identification
Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures for 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, which are critical for its unambiguous identification in synthesis and analysis.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Protons on the aromatic ring will appear in the aromatic region (typically δ 6.5-7.5 ppm), with splitting patterns dictated by their meta- and ortho-coupling. The two methylene groups (-CH₂-) of the oxazolidinone ring will present as two distinct triplets in the δ 3.5-4.5 ppm range. The phenolic hydroxyl (-OH) proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
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¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the carbonyl carbon (C=O) of the oxazolidinone ring at the downfield end, typically around δ 155-160 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region. The two carbons of the oxazolidinone ring's ethylenediamine backbone will appear in the δ 40-70 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band between 1730-1760 cm⁻¹ is characteristic of the cyclic carbamate (oxazolidinone) carbonyl stretch. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the phenolic hydroxyl group (O-H stretch). Additional peaks corresponding to C-O, C-N, and aromatic C-H bonds will also be present.
-
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 180.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns can be analyzed to further corroborate the structure.[6]
Synthesis and Chemical Reactivity
Synthetic Pathway: A Practical Approach
The synthesis of N-aryl oxazolidinones is a well-established process. A common and efficient method for preparing 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one involves the cyclization of 3-aminophenol. 3-Aminophenol itself is typically prepared via the reduction of 3-nitrophenol.[7] The causality behind this choice of precursor is the presence of the amine and hydroxyl groups in the correct meta orientation, which is preserved during the formation of the heterocyclic ring.
Caption: General workflow for the synthesis of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one.
Experimental Protocol: Synthesis from 3-Aminophenol
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by the spectroscopic methods detailed in Section 2.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminophenol (1.0 eq.) and ethylene carbonate (1.1 eq.).
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add a catalytic amount of a base (e.g., potassium carbonate, 0.1 eq.) to facilitate the reaction.
-
Cyclization: Heat the reaction mixture to 120-140 °C. The choice of temperature is critical; it must be high enough to drive the reaction and the elimination of ethylene glycol, but not so high as to cause decomposition.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (3-aminophenol) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove residual solvent and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure compound.
Chemical Reactivity and Stability
The reactivity of this molecule is governed by three main features: the oxazolidinone ring, the phenolic hydroxyl group, and the aromatic ring.
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Phenolic -OH Group: The hydroxyl group is acidic and can be deprotonated with a base. It is a key site for derivatization via etherification or esterification, providing a straightforward route to probe structure-activity relationships (SAR).
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director, while the oxazolidinone substituent is generally deactivating and meta-directing. The positions ortho and para to the hydroxyl group are the most likely sites for substitution.
-
Oxazolidinone Ring Stability: The oxazolidinone ring is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strong basic conditions, which can lead to ring-opening. Stability studies on related oxazolidine structures have shown that substituents on the ring can significantly influence the rate of hydrolysis.[8]
Biological Activity and Mechanism of Action
While specific bioactivity data for 3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one is limited in readily available literature, its structural class is extensively studied. Oxazolidinones are potent inhibitors of bacterial protein synthesis.[1][2]
Mechanism of Action: Inhibition of Protein Synthesis Initiation
The established mechanism for oxazolidinone antibiotics involves a unique interaction with the bacterial ribosome.
-
Binding Site: Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site).[1][9]
-
Inhibition of Initiation: This binding event physically obstructs the proper placement of the initiator fMet-tRNA.[9]
-
Prevention of the 70S Complex: By blocking the formation of the first peptide bond, the oxazolidinone prevents the assembly of the functional 70S initiation complex, effectively halting protein synthesis at its earliest stage.[10]
This mechanism is distinct from other protein synthesis inhibitors, which is why oxazolidinones often lack cross-resistance with other antibiotic classes.[1]
Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.
Beyond antibacterial activity, various oxazolidinone derivatives have been investigated for other therapeutic applications, including as anticancer and anti-inflammatory agents, highlighting the versatility of this scaffold.[11]
Applications in Drug Discovery and Development
3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is best viewed as a valuable building block or intermediate in drug discovery programs.
-
Scaffold for Library Synthesis: The molecule provides a rigid, well-defined core structure. The phenolic hydroxyl group is an ideal attachment point for diversification, allowing for the rapid synthesis of a library of analogs to explore SAR.
-
Intermediate for Complex Molecules: It can serve as a precursor for more complex oxazolidinone antibiotics. For example, the hydroxyl group could be used to attach larger side chains designed to enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties like solubility and metabolic stability.
-
Fragment-Based Drug Design: The molecule itself is a suitable candidate for fragment-based screening campaigns. Its relatively small size and defined chemical features allow it to be used as a starting point to identify initial low-affinity hits against a biological target, which can then be grown or linked to build more potent leads.
Conclusion
3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a chemically significant molecule that embodies the core structural features of the powerful oxazolidinone class of antibacterial agents. Its well-defined physical and spectroscopic properties, coupled with a straightforward synthetic route, make it an accessible compound for research. While its primary biological relevance is understood through the lens of its parent class—as an inhibitor of bacterial protein synthesis—its true value in a modern research context lies in its potential as a versatile chemical scaffold. The strategically placed hydroxyl group offers a gateway for extensive chemical modification, positioning 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one as a key intermediate for the development of novel therapeutics aimed at combating infectious diseases and exploring other biological targets.
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